molecular formula C13H13F3N2O4 B2747645 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 861209-51-0

2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No.: B2747645
CAS No.: 861209-51-0
M. Wt: 318.252
InChI Key: NPXXPZOFKWAMQL-GIJQJNRQSA-N
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Description

2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide is a synthetic compound that features unique structural characteristics and properties that render it suitable for diverse applications in chemistry, biology, medicine, and industry. Its structure includes trifluoromethyl, hydroxyimino, and methoxy groups which contribute to its distinct reactivity and interaction with various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide typically involves multi-step organic reactions. Key starting materials may include 3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-indene and 2,2,2-trifluoroacetic anhydride. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalytic agents to ensure precise structural formation.

Industrial Production Methods

Industrial production of this compound is similar to laboratory synthesis but is scaled up for higher efficiency and yield. Continuous flow reactors and automated synthesis modules are frequently employed to enhance reaction rates and control. The process must adhere to stringent safety and environmental regulations given the use of fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide can undergo several types of chemical reactions, including:

  • Oxidation: : The hydroxyimino group can be oxidized to nitro or nitroso groups under specific conditions.

  • Reduction: : Reduction of the hydroxyimino group can yield amines.

  • Substitution: : The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reactions involving this compound may employ reagents such as potassium permanganate (oxidation), sodium borohydride (reduction), and various nucleophiles (for substitution). Reaction conditions generally include moderate to elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Depending on the reaction type and conditions, major products can include:

  • Oxidation products: Nitro or nitroso derivatives.

  • Reduction products: Amines.

  • Substitution products: Compounds with replaced methoxy or trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

Biologically, this compound is studied for its potential therapeutic applications, including enzyme inhibition and binding studies. Its trifluoromethyl group often enhances binding affinity and metabolic stability, making it a candidate for drug development.

Industry

Industrial applications include the production of specialty chemicals and advanced materials. The compound’s unique reactivity is leveraged to create materials with specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide involves interaction with molecular targets through its functional groups. The trifluoromethyl group, for example, enhances hydrophobic interactions, while the hydroxyimino group can participate in hydrogen bonding. These interactions influence molecular pathways and can modulate enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide analogs: : Variations with different substituents on the indene ring.

  • Fluorinated compounds: : Molecules with trifluoromethyl or other fluorinated groups.

  • Oxime derivatives: : Compounds containing the hydroxyimino group.

Uniqueness

What sets this compound apart is the combination of functional groups which provide unique reactivity and interaction profiles. The trifluoromethyl group enhances stability and lipophilicity, while the hydroxyimino group offers distinct reactivity for further chemical modifications. This combination makes it a highly versatile compound in both research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3E)-3-hydroxyimino-5,6-dimethoxy-1,2-dihydroinden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c1-21-10-3-6-7(4-11(10)22-2)9(18-20)5-8(6)17-12(19)13(14,15)16/h3-4,8,20H,5H2,1-2H3,(H,17,19)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXXPZOFKWAMQL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=NO)CC(C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2/C(=N/O)/CC(C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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